molecular formula C10H12O4S B159314 3-[(4-Methylphenyl)sulfonyl]propanoic acid CAS No. 10154-76-4

3-[(4-Methylphenyl)sulfonyl]propanoic acid

Cat. No.: B159314
CAS No.: 10154-76-4
M. Wt: 228.27 g/mol
InChI Key: HXZLEMZJRUFEKH-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfonyl]propanoic acid is an organic compound with the molecular formula C10H12O4S. It is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with β-alanine under basic conditions. The reaction proceeds as follows:

    Starting Materials: 4-methylbenzenesulfonyl chloride and β-alanine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aqueous or organic solvent.

    Procedure: The 4-methylbenzenesulfonyl chloride is added to a solution of β-alanine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by acidification of the reaction mixture, followed by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)sulfonyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The propanoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)sulfonyl]propanoic acid
  • 3-[(4-Methylphenyl)sulfonyl]butanoic acid
  • 3-[(4-Methylphenyl)sulfonyl]pentanoic acid

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylphenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZLEMZJRUFEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354738
Record name 3-[(4-methylphenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10154-76-4
Record name 3-[(4-methylphenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylbenzenesulfonyl)propanoic acid
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